molecular formula C10H9BrO4 B12074540 3-Bromo-5-(oxetan-3-yloxy)benzoic acid

3-Bromo-5-(oxetan-3-yloxy)benzoic acid

Cat. No.: B12074540
M. Wt: 273.08 g/mol
InChI Key: UEEZYCCZIZEBAD-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxetan-3-yloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and an oxetane ring attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid typically involves the bromination of 5-(oxetan-3-yloxy)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the preparation of 5-(oxetan-3-yloxy)benzoic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(oxetan-3-yloxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in organic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids with various functional groups.

    Oxidation and Reduction Reactions: Formation of carboxylates or alcohols.

    Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Bromo-5-(oxetan-3-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxetane ring contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by blocking substrate access. The exact pathways and molecular targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzoic Acid: Lacks the oxetane ring, making it less versatile in certain applications.

    5-(Oxetan-3-yloxy)benzoic Acid: Lacks the bromine atom, affecting its reactivity and binding properties.

    3-Bromo-5-iodobenzoic Acid: Contains an additional iodine atom, which may alter its chemical behavior and applications.

Uniqueness

3-Bromo-5-(oxetan-3-yloxy)benzoic acid is unique due to the combination of the bromine atom and oxetane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-5-(oxetan-3-yloxy)benzoic acid

InChI

InChI=1S/C10H9BrO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13)

InChI Key

UEEZYCCZIZEBAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

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